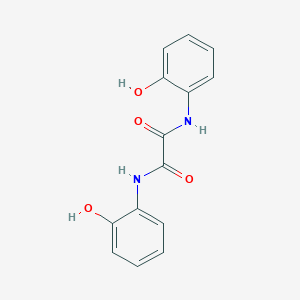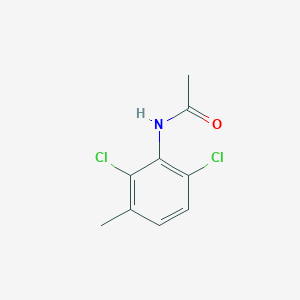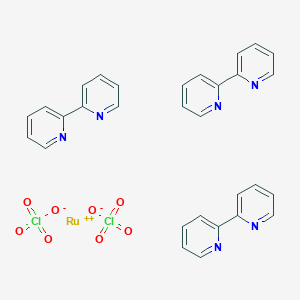
Semixylenol orange
描述
Semixylenol orange is a chemical compound with the molecular formula C26H25NO9S . It is an orange-yellow dye that is widely used in various scientific and industrial applications. This compound is known for its ability to form complexes with metal ions, making it a valuable reagent in analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of semixylenol orange involves a one-step synthesis method. The process begins with the mixing of cresol red, iminodiacetic acid disodium salt, and glacial acetic acid. This mixture is heated to a temperature of 60 to 65 degrees Celsius until fully dissolved, then cooled to 25 to 30 degrees Celsius. A 37 percent formaldehyde solution is then added to the cooled mixture, which is allowed to rest for 7 to 8 hours and constantly stirred at 60 to 65 degrees Celsius. The unwanted solution is removed by decompression, and the remaining black thick matter is poured into an evaporation tank to be dried at 70 to 80 degrees Celsius, forming crystals. These crystals are then crushed to obtain the final orange-red solid product .
Industrial Production Methods
The one-step synthesizing method described above is suitable for large-scale industrial production. This method enhances the conversion rate and yields a product with high sensitivity, meeting the standards of similar products .
化学反应分析
Types of Reactions
Semixylenol orange undergoes various types of chemical reactions, including complexation with metal ions. It can form complexes with metals such as zinc, zirconium, and hafnium .
Common Reagents and Conditions
The complexation reactions typically involve the use of metal ions in acidic conditions. For example, the formation of complexes with zirconium (IV) and hafnium (IV) involves the use of perchloric acid .
Major Products Formed
科学研究应用
Analytical Reagent
Semixylenol orange is a sensitive analytical reagent for zirconium. It forms several complexes with zirconium (IV), demonstrating high molar absorptivity, making it effective for analytical purposes.
Electrochemical Applications
Complexation Kinetics Studies
The complexation kinetics of this compound with hydroxozirconium (IV) and hydroxohafnium (IV) have been explored using a stopped-flow technique, contributing to the understanding of kinetic-catalytic methods of analysis based on ligand-substitution reactions .
Adsorptive Removal Studies
作用机制
Semixylenol orange operates as a metallochromic indicator, forming complexes with various metal ions. It primarily targets metal ions such as zinc and zirconium, which play crucial roles in numerous biochemical processes, including enzymatic reactions and signal transduction . The rate of formation of these complexes is influenced by the dissociative interchange mechanism, involving the loss of coordinated water molecules at the metal ion sites .
相似化合物的比较
Similar Compounds
Xylenol orange: Another triphenylmethane dye used as a metallochromic indicator.
Cresol red: A pH indicator that is also used in the synthesis of semixylenol orange.
Iminodiacetic acid: A chelating agent used in the preparation of this compound.
Uniqueness
This compound is unique due to its high sensitivity and ability to form stable complexes with metal ions, making it a valuable reagent in analytical chemistry. Its versatility in various applications, including electrochemical processes and adsorptive removal studies, further distinguishes it from similar compounds.
属性
IUPAC Name |
2-[carboxymethyl-[[2-hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenyl]methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO9S/c1-15-9-18(7-8-21(15)28)26(20-5-3-4-6-22(20)37(34,35)36-26)19-10-16(2)25(33)17(11-19)12-27(13-23(29)30)14-24(31)32/h3-11,28,33H,12-14H2,1-2H3,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGODTFKKGYRAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941002 | |
| Record name | 2,2'-[({2-Hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]-3-methylphenyl}methyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19329-67-0 | |
| Record name | Semi-xylenol orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019329670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[({2-Hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]-3-methylphenyl}methyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism behind the high sensitivity of Semixylenol Orange as an analytical reagent for zirconium?
A1: this compound forms a highly stable complex with zirconium(IV) in acidic solutions. In particular, when this compound is in large excess, a complex with a 1:2 metal-to-ligand ratio forms in 1.02 M perchloric acid. This complex exhibits a high molar absorptivity of 59,000 at 535 nm, making it ideal for sensitive spectrophotometric detection of zirconium. []
Q2: How does the acidity of the solution affect the complexation of this compound with zirconium?
A2: The stoichiometry and structure of the zirconium-Semixylenol Orange complex are influenced by the solution's acidity. In 2M perchloric acid, a 1:1 complex forms, while in 1M perchloric acid, a polymeric zirconium complex dominates. [, ] This suggests that protonation of the this compound molecule at different pH levels influences its binding affinity and mode of interaction with zirconium ions.
Q3: Can you explain the "bound-ligand effect" observed in the reaction kinetics of this compound with zirconium and hafnium?
A3: Studies using stopped-flow techniques revealed that the complexation rate of both zirconium(IV) and hafnium(IV) with this compound is accelerated by the presence of bound hydroxide ions (OH-) on the metal center. [, ] This "bound-ligand effect" is attributed to the hydroxide ligand increasing the lability of the coordinated water molecules, making them easier to be replaced by this compound.
Q4: What insights have been gained from studying the kinetics of complexation between this compound and zirconium/hafnium?
A4: Kinetic studies have provided valuable information about the mechanism of ligand substitution in these metal complexes. By analyzing the rate constants for different reaction pathways, researchers have estimated the rate constants for the loss of coordinated water molecules from various hydroxo-complexes of zirconium and hafnium. [] These findings contribute to a better understanding of the reactivity and coordination chemistry of these metals.
Q5: Are there any potential applications of this compound beyond its use as an analytical reagent for zirconium?
A5: The kinetic studies highlighting the "bound-ligand effect" with this compound suggest potential applications in developing new kinetic-catalytic methods for analyzing zirconium. [] Further exploration of the coordination chemistry and reaction mechanisms involving this compound with other metal ions might reveal additional analytical or catalytic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


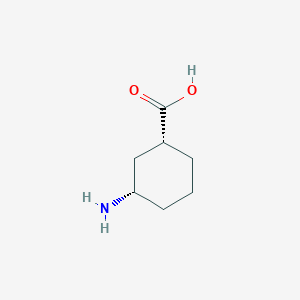




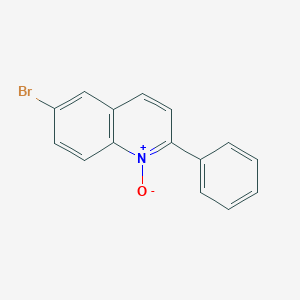

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)

![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)

